![molecular formula C12H13NO3 B2644600 Methyl 3-methyl-2-(prop-2-enamido)benzoate CAS No. 2396580-53-1](/img/structure/B2644600.png)
Methyl 3-methyl-2-(prop-2-enamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Potential Therapeutic Effects in Schizophrenia
Methyl 3-methyl-2-(prop-2-enamido)benzoate, also known as sodium benzoate, is a D-amino acid oxidase inhibitor. Research indicates its promise in schizophrenia treatment, particularly when used as an adjunct therapy. A study revealed that patients with chronic schizophrenia showed significant improvements in symptom domains and neurocognition when treated with sodium benzoate, showcasing its potential as a novel treatment approach for this condition (Lane et al., 2013).
2. Implications in Alzheimer's Disease Treatment
Sodium benzoate's ability to inhibit D-amino acid oxidase and thereby enhance N-methyl-D-aspartate receptor-mediated neurotransmission has been explored in the context of Alzheimer's disease (AD). A randomized, double-blind, placebo-controlled trial highlighted its efficacy and safety in treating patients with amnestic mild cognitive impairment and mild AD, showing substantial improvement in cognitive and overall functions. This underscores the potential of D-amino acid oxidase inhibition as a therapeutic strategy for early-phase AD (Lin et al., 2014).
3. Role in Schizophrenia Treatment with Clozapine
Sodium benzoate, when added to clozapine treatment for schizophrenia patients who showed poor response to clozapine alone, demonstrated improved symptomatology. This study suggested that sodium benzoate could be beneficial as an augmentation strategy for treating clozapine-resistant schizophrenia, marking a significant step forward in addressing treatment resistance in schizophrenia (Lin et al., 2017).
Propiedades
IUPAC Name |
methyl 3-methyl-2-(prop-2-enoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-4-10(14)13-11-8(2)6-5-7-9(11)12(15)16-3/h4-7H,1H2,2-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJGZZWJCXYNHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-2-(prop-2-enamido)benzoate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.